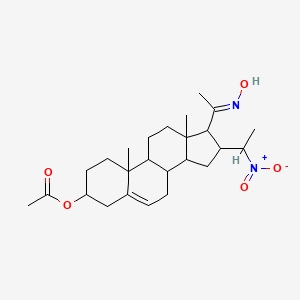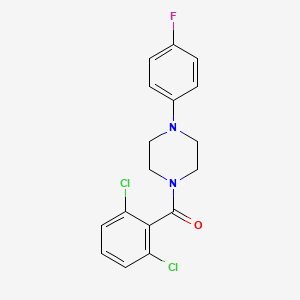![molecular formula C16H11F6NO2 B6026494 N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B6026494.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide, commonly referred to as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTF is a small molecule that has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The exact mechanism of action of BTF is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. For example, BTF has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression. BTF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting these enzymes, BTF may prevent the progression of cancer and reduce inflammation.
Biochemical and Physiological Effects:
BTF has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BTF induces apoptosis, or programmed cell death, in cancer cells. BTF has also been shown to inhibit cell proliferation and migration, which are critical processes involved in cancer metastasis. Additionally, BTF has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
BTF has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a useful tool for studying disease pathways. Additionally, BTF has been shown to exhibit potent activity against a range of diseases, making it a promising candidate for drug development. However, there are also limitations to using BTF in lab experiments. For example, BTF may have off-target effects that could complicate data interpretation. Additionally, BTF may have limited solubility in aqueous solutions, which could affect its bioavailability.
将来の方向性
There are several future directions for BTF research. One area of interest is the development of BTF analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its potential applications in drug development. Finally, clinical trials are needed to determine the safety and efficacy of BTF as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide, or BTF, is a small molecule that has shown promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. BTF has been extensively studied for its potential therapeutic applications, and its mechanism of action involves the inhibition of specific enzymes and signaling pathways involved in disease progression. While there are advantages and limitations to using BTF in lab experiments, there are several future directions for BTF research, including the development of analogs with improved potency and selectivity, further studies of its mechanism of action, and clinical trials to determine its safety and efficacy as a therapeutic agent.
合成法
The synthesis of BTF involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of BTF as a white solid with a melting point of approximately 195°C. The purity of BTF can be improved through recrystallization or column chromatography.
科学的研究の応用
BTF has been extensively studied for its potential therapeutic applications. In vitro studies have shown that BTF exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. BTF has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BTF has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c1-25-13-5-3-2-4-12(13)14(24)23-11-7-9(15(17,18)19)6-10(8-11)16(20,21)22/h2-8H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSZTIFXBLSTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)
![methyl 3-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6026433.png)

![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6026447.png)
![5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6026452.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6026456.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6026462.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)

![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6026487.png)
